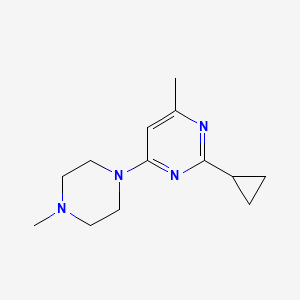

2-Cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C13H20N4 . It is a pyrimidine derivative, which is a class of compounds that are integral parts of DNA and RNA and demonstrate various biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The introduction of a new hydrophobic side chain using organolithium reagents has been reported, and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . Attached to this ring are a cyclopropyl group, a methyl group, and a 4-methylpiperazin-1-yl group .Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis

The average mass of “this compound” is 232.325 Da, and its monoisotopic mass is 232.168793 Da .Scientific Research Applications

Pyrimidine Derivatives: Synthesis and Anti-inflammatory Activities

Syntheses and Pharmacological Effects

Pyrimidines, including the specified compound, are part of a broader class of aromatic heterocyclic compounds known for their diverse pharmacological effects, such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and notably, anti-inflammatory activities. Recent developments have enhanced the synthesis techniques and understanding of the anti-inflammatory effects of pyrimidine derivatives. These compounds inhibit vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB, contributing to their potent anti-inflammatory properties (Rashid et al., 2021).

Structure-Activity Relationships (SAR)

Detailed SAR analyses of pyrimidines reveal the impact of substituent positioning on their biological activities. This information is crucial for designing new pyrimidine analogs with enhanced anti-inflammatory efficacy and reduced toxicity. The study emphasizes the potential of pyrimidines as a foundation for developing novel anti-inflammatory agents (Rashid et al., 2021).

Pyrimidine Derivatives: Anticancer Potential

Anticancer Activities

Pyrimidine-based scaffolds have demonstrated significant anticancer potential through various mechanisms, indicating their ability to interact with diverse enzymes, targets, and receptors. This highlights their role as potential future drug candidates in oncology, supported by a substantial number of patents and research articles focusing on pyrimidine derivatives as anticancer agents (Kaur et al., 2014).

Pyrimidine Derivatives: Applications in Synthetic Chemistry

Hybrid Catalysts in Synthesis

The synthesis of pyranopyrimidine scaffolds, which are structurally related to the compound of interest, utilizes various hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. These methodologies are crucial for developing pharmacologically active pyrimidine derivatives, showcasing the versatility and applicability of pyrimidines in medicinal chemistry (Parmar et al., 2023).

Mechanism of Action

Target of Action

Similar compounds with a piperazine moiety have been found to target proteins like s100b and bacterial DNA-gyrase . These targets play crucial roles in cellular processes such as signal transduction and DNA replication, respectively.

Mode of Action

Compounds with similar structures, such as fluoroquinolones, inhibit bacterial dna-gyrase, preventing dna replication and thus exhibiting antibacterial activity .

Pharmacokinetics

It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been found to induce apoptosis of tumor cells .

properties

IUPAC Name |

2-cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c1-10-9-12(15-13(14-10)11-3-4-11)17-7-5-16(2)6-8-17/h9,11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKPRPNLHUXKDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2758174.png)

![Diethyl [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B2758180.png)

![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2758185.png)

![Tert-butyl 2-[3-(methylamino)oxolan-3-yl]acetate](/img/structure/B2758186.png)

methanone](/img/structure/B2758189.png)

![N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2758191.png)